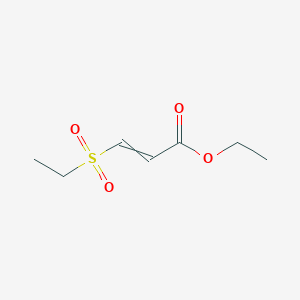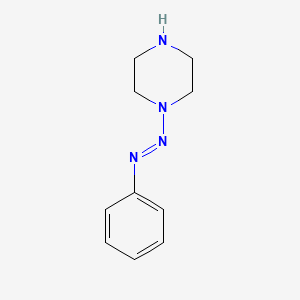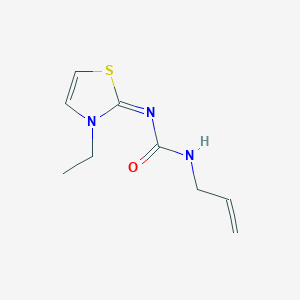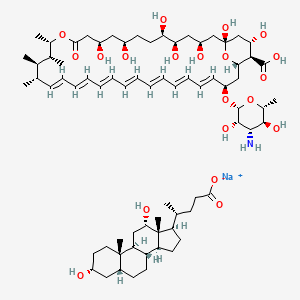
Fungizone intravenous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fungizone intravenous, known chemically as amphotericin B, is a potent antifungal agent used primarily for the treatment of severe and potentially life-threatening fungal infections. It is particularly effective against a broad spectrum of fungi, including species of Candida, Aspergillus, and Cryptococcus . Amphotericin B works by binding to sterols in the fungal cell membrane, leading to increased membrane permeability and cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amphotericin B is a polyene macrolide antibiotic derived from the bacterium Streptomyces nodosus. The synthesis involves complex fermentation processes followed by extraction and purification steps. The fermentation is typically carried out in a nutrient-rich medium under controlled conditions to optimize the yield of amphotericin B .
Industrial Production Methods: Industrial production of amphotericin B involves large-scale fermentation, followed by solvent extraction and chromatographic purification to achieve the desired purity. The final product is then lyophilized to produce a stable powder form, which can be reconstituted for intravenous administration .
Analyse Chemischer Reaktionen
Types of Reactions: Amphotericin B undergoes several types of chemical reactions, including:
Oxidation: Amphotericin B can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the double bonds in the polyene chain, affecting the compound’s antifungal activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, potentially modifying the compound’s pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions include various degradation products and modified forms of amphotericin B, which may have altered antifungal activity and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Amphotericin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyene macrolide antibiotics and their interactions with cell membranes.
Biology: Employed in research on fungal cell biology and the mechanisms of antifungal resistance.
Medicine: Widely used in clinical research for the treatment of invasive fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems
Wirkmechanismus
Amphotericin B exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding creates transmembrane channels, leading to increased membrane permeability and leakage of intracellular components, ultimately causing cell death . The molecular targets include ergosterol and other sterols present in the fungal cell membrane .
Vergleich Mit ähnlichen Verbindungen
Nystatin: Another polyene antifungal with a similar mechanism of action but used primarily for topical infections.
Itraconazole: An azole antifungal that inhibits ergosterol synthesis but has a different chemical structure and spectrum of activity.
Fluconazole: Another azole antifungal with a broader spectrum of activity and different pharmacokinetic properties
Uniqueness of Amphotericin B: Amphotericin B is unique due to its broad spectrum of activity and its ability to bind directly to ergosterol, causing immediate disruption of the fungal cell membrane. This direct mechanism of action makes it highly effective against a wide range of fungal pathogens, including those resistant to other antifungal agents .
Eigenschaften
Molekularformel |
C72H114NNaO20 |
|---|---|
Molekulargewicht |
1336.7 g/mol |
IUPAC-Name |
sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,37-heptahydroxy-15,16,17,18-tetramethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C48H75NO16.C24H40O4.Na/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(64-47-45(58)43(49)44(57)32(5)63-47)25-40-42(46(59)60)39(55)27-48(61,65-40)26-35(52)23-38(54)37(53)21-20-33(50)22-34(51)24-41(56)62-31(4)30(3)29(28)2;1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h6-19,28-40,42-45,47,50-55,57-58,61H,20-27,49H2,1-5H3,(H,59,60);14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+1/p-1/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+;;/t28-,29+,30+,31-,32+,33+,34+,35-,36-,37+,38+,39-,40-,42+,43-,44+,45-,47-,48+;14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m01./s1 |
InChI-Schlüssel |
PUERJYOEVHMCES-MGUQVWONSA-M |
Isomerische SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1C)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
Kanonische SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1C)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


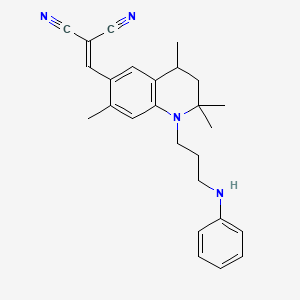
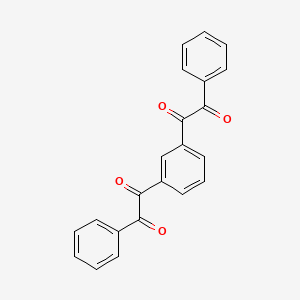
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)

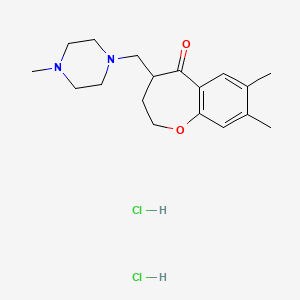
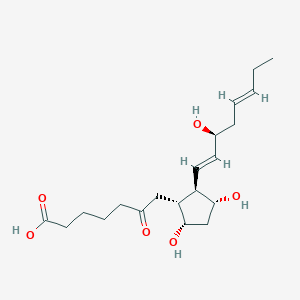
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
